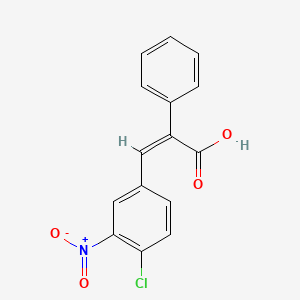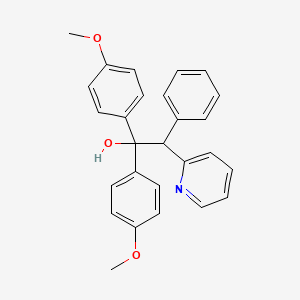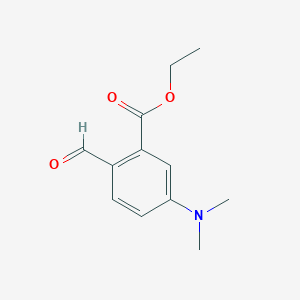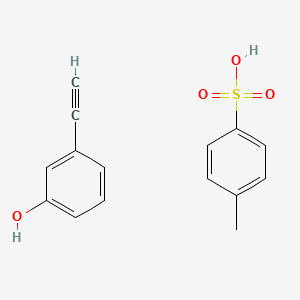
1,3-Cyclohexadiene, 5-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynylcyclohexa-1,3-diene is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexa-1,3-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of cyclohexa-1,3-diene with an ethynylating agent under specific conditions. For example, the reaction of cyclohexa-1,3-diene with ethynylmagnesium bromide in the presence of a suitable catalyst can yield 5-ethynylcyclohexa-1,3-diene. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5-ethynylcyclohexa-1,3-diene may involve large-scale ethynylation processes using advanced catalytic systems. These processes are designed to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 5-ethylcyclohexa-1,3-diene.
Substitution: Formation of various substituted cyclohexa-1,3-diene derivatives.
Applications De Recherche Scientifique
5-Ethynylcyclohexa-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-ethynylcyclohexa-1,3-diene involves its interaction with molecular targets through its ethynyl and diene functionalities. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. These reactions are facilitated by the electron-rich nature of the diene ring and the electron-withdrawing effect of the ethynyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Cyclohexa-1,3-diene: Lacks the ethynyl group but shares the diene structure.
5-Methylcyclohexa-1,3-diene: Similar structure with a methyl group instead of an ethynyl group.
Uniqueness
5-Ethynylcyclohexa-1,3-diene is unique due to the presence of both an ethynyl group and a conjugated diene system. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
57015-38-0 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
5-ethynylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h1,3-6,8H,7H2 |
Clé InChI |
FHDIQPJNLFHQEB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)




![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)

